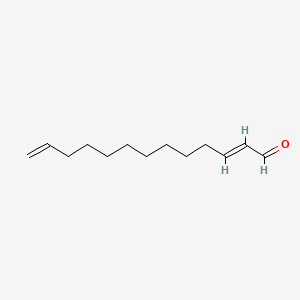
Trideca-2,12-dienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trideca-2,12-dienal is an organic compound with the molecular formula C13H22O. It is a type of aldehyde characterized by the presence of two double bonds located at the second and twelfth positions of the tridecane chain. This compound is known for its distinctive odor and is often used in fragrance and flavor industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trideca-2,12-dienal can be synthesized through various chemical reactions. One common method involves the esterification of decadiene with acetic anhydride to form decadiene acetate, which is then oxidized to produce this compound . The reaction conditions typically include the use of catalysts and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors that allow for precise control of reaction conditions. The process often involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Trideca-2,12-dienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The aldehyde group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Tridecanoic acid.
Reduction: Tridecanol.
Substitution: Various substituted tridecane derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Trideca-2,12-dienal has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the production of fragrances, flavors, and other consumer products
Mecanismo De Acción
The mechanism of action of trideca-2,12-dienal involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of adducts that modulate the activity of enzymes and other proteins, thereby exerting its effects .
Comparación Con Compuestos Similares
Similar Compounds
Trideca-2,4,6-trienal: Similar structure but with three double bonds.
Trideca-2,4-dienal: Contains two double bonds at different positions.
Trideca-2-enal: Contains a single double bond.
Uniqueness
Trideca-2,12-dienal is unique due to the specific positioning of its double bonds, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity and properties are required .
Propiedades
Número CAS |
72894-15-6 |
|---|---|
Fórmula molecular |
C13H22O |
Peso molecular |
194.31 g/mol |
Nombre IUPAC |
(2E)-trideca-2,12-dienal |
InChI |
InChI=1S/C13H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2,11-13H,1,3-10H2/b12-11+ |
Clave InChI |
QIKYGYCMRRQODW-VAWYXSNFSA-N |
SMILES isomérico |
C=CCCCCCCCC/C=C/C=O |
SMILES canónico |
C=CCCCCCCCCC=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


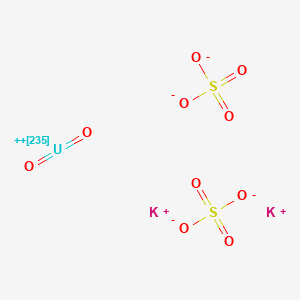
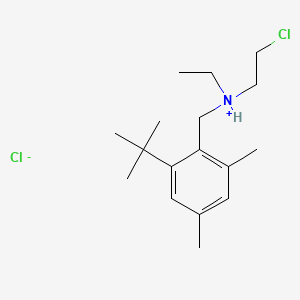
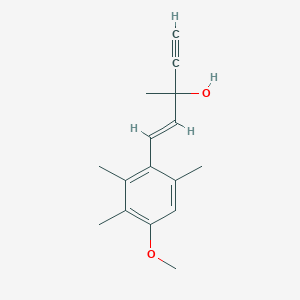
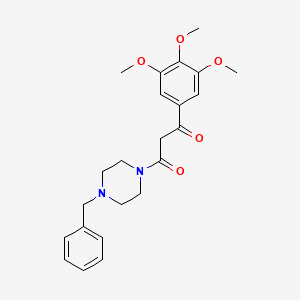
![3-[Methyl(4-phenylbutyl)amino]propyl 4-aminobenzoate](/img/structure/B13761847.png)
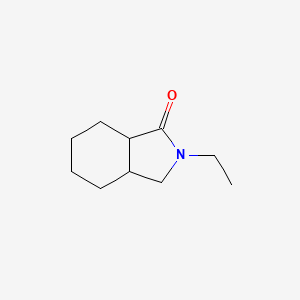
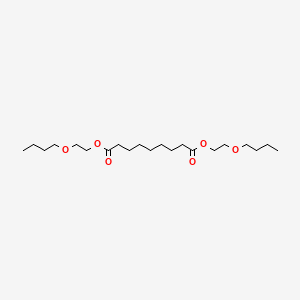
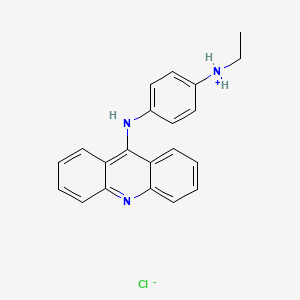


![2-Naphthalenecarboxamide, N-(2,5-dichlorophenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B13761877.png)
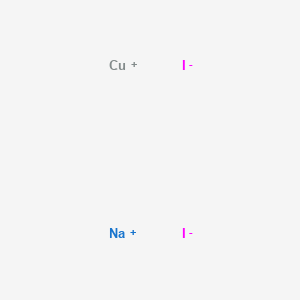
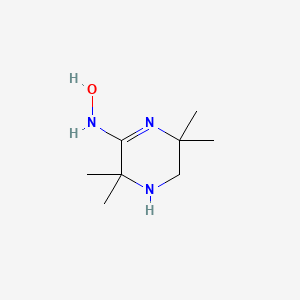
![Benzenesulfonic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]-](/img/structure/B13761885.png)
